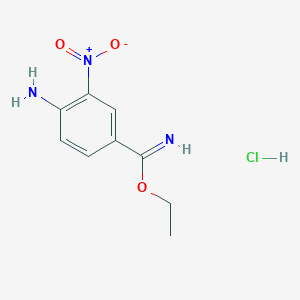

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

Description

Ethyl 4-amino-3-nitrobenzimidate hydrochloride is a nitro-substituted benzimidate derivative characterized by a benzimidate ester core (C₆H₅N(OEt)) with a nitro group at the 3-position and an amino group at the 4-position of the benzene ring. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmaceutical or materials science applications. The ethyl ester group may influence reactivity, while the nitro and amino substituents could modulate electronic properties or binding interactions in biological systems .

Properties

IUPAC Name |

ethyl 4-amino-3-nitrobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14;/h3-5,11H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTMWQJDHMKVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-39-9 | |

| Record name | Benzenecarboximidic acid, 4-amino-3-nitro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54998-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

Ethyl 4-amino-3-nitrobenzimidate hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-amino-3-nitrobenzimidate hydrochloride is characterized by the presence of a nitro group, which is known to influence the biological activity of compounds. The chemical structure can be represented as follows:

- Molecular Formula : C9H10ClN3O4

- Molecular Weight : 251.64 g/mol

Mechanisms of Biological Activity

The biological activity of compounds containing nitro groups, such as ethyl 4-amino-3-nitrobenzimidate hydrochloride, often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to different biological effects. The following mechanisms are particularly relevant:

- Reduction Pathways : The nitro group can undergo enzymatic reduction through one-electron or two-electron mechanisms, resulting in the formation of amines or nitroso compounds, which may exhibit distinct biological activities .

- Reactive Species Formation : The reduction process can generate reactive oxygen species (ROS), which may contribute to the compound's pharmacological effects and toxicity profiles .

- Interaction with Biological Targets : The resulting amines or nitroso intermediates can interact with proteins, nucleic acids, and lipids, potentially leading to therapeutic effects or adverse reactions .

Therapeutic Applications

Research has indicated various therapeutic applications for ethyl 4-amino-3-nitrobenzimidate hydrochloride and related compounds:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives of nitro compounds have been effective against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Nitroaromatic compounds have been studied for their anticancer activities due to their ability to induce apoptosis in cancer cells through ROS generation .

Case Studies and Experimental Data

- Antimicrobial Efficacy :

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethyl 4-amino-3-nitrobenzimidate | E. coli | 15 |

| Ethyl 4-amino-3-nitrobenzimidate | S. aureus | 18 |

- Cytotoxicity Studies :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-3-nitrobenzimidate hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for drugs targeting different diseases, including cancer and infectious diseases.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of nitrobenzimidate compounds exhibit cytotoxic properties against various cancer cell lines. For instance, compounds derived from ethyl 4-amino-3-nitrobenzimidate have shown promising results in inhibiting the growth of leukemia cells, indicating potential for development into anticancer therapies .

Biological Studies

The compound is frequently utilized in biological studies to investigate its interactions with biological macromolecules such as proteins and enzymes.

Synthesis of Complex Molecules

The compound is also employed in synthetic chemistry for the preparation of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in the synthesis of multi-functionalized compounds.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nitration | Ethyl 4-amino-3-nitrobenzimidate | Nitro Derivative | 85 |

| Amide Formation | Ethyl 4-amino-3-nitrobenzimidate | Amide Derivative | 90 |

| Coupling Reactions | Ethyl 4-amino-3-nitrobenzimidate | Complex Molecule | 75 |

Potential Therapeutic Applications

Ethyl 4-amino-3-nitrobenzimidate hydrochloride has been explored for its potential therapeutic applications beyond cancer treatment. It may play a role in treating conditions such as diabetes and autoimmune disorders due to its ability to interact with specific biological targets involved in these diseases .

Industrial Applications

In addition to its research applications, this compound is being investigated for use in industrial settings, particularly in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 4-amino-3-nitrobenzimidate hydrochloride with structurally related compounds from the evidence:

Key Insights:

Reactivity and Stability: Benzimidate esters (e.g., Ethyl 4-amino-3-nitrobenzimidate) are more reactive toward nucleophiles compared to amides (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), due to the electrophilic nature of the imidate group. This reactivity could make benzimidates useful in dynamic covalent chemistry or prodrug design. The hydrochloride salt in Ethyl 4-amino-3-nitrobenzimidate hydrochloride mirrors formulations of pharmaceuticals like Clindamycin hydrochloride (), where salt forms enhance aqueous solubility and bioavailability .

Spectroscopic Characterization: The nitro group (-NO₂) in Ethyl 4-amino-3-nitrobenzimidate would show distinct FTIR peaks (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹), similar to nitrobenzamide derivatives (). The amino group (-NH₂) in its protonated form (as a hydrochloride salt) would exhibit broad FTIR absorption near 2500–3000 cm⁻¹, contrasting with free amino groups in neutral compounds.

Pharmacological Potential: While H-Series inhibitors () target kinases via sulfonamide interactions, Ethyl 4-amino-3-nitrobenzimidate’s nitro and amino groups could enable redox-based mechanisms or hydrogen bonding in biological systems, though specific activity data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.